![molecular formula C24H21ClN4O4S B10952315 {4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10952315.png)
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone
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Overview
Description
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, and an isoxazolo[5,4-b]pyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride.
Formation of the Isoxazolo[5,4-b]pyridine Moiety: This moiety can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
- Other piperazine derivatives
Uniqueness
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H21ClN4O4S |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H21ClN4O4S/c1-16-15-20(21-22(27-33-23(21)26-16)17-5-3-2-4-6-17)24(30)28-11-13-29(14-12-28)34(31,32)19-9-7-18(25)8-10-19/h2-10,15H,11-14H2,1H3 |
InChI Key |
QWNGHFZAOYUYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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